molecular formula C27H42O2 B12615039 5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene CAS No. 920287-07-6

5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene

Cat. No.: B12615039
CAS No.: 920287-07-6
M. Wt: 398.6 g/mol
InChI Key: NAFDBYMUQKVXNY-UHFFFAOYSA-N
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Description

5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene is an organic compound known for its unique structural properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves the reaction of naphthalene derivatives with octyloxy substituents. One common method is the Stille cross-coupling reaction, which involves the coupling of a stannylated naphthalene derivative with an octyloxy-substituted aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille cross-coupling reactions or other coupling methods that allow for efficient synthesis of the compound. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe or marker due to its distinct chemical properties. It may also be investigated for its potential biological activity and interactions with biomolecules.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets and pathways within a given system. The compound’s octyloxy groups and naphthalene core allow it to interact with various enzymes, receptors, and other biomolecules, potentially modulating their activity. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    5,8-Bis(3,4-ethylenedioxythiophene)quinoxaline: This compound features a quinoxaline core with ethylenedioxythiophene groups, making it structurally similar but with different electronic properties.

    4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has a benzo[1,2-b:4,5-b’]dithiophene core with thiophen-2-yl groups, offering different chemical and physical properties.

Uniqueness

5,8-Bis(octyloxy)-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific combination of octyloxy groups and naphthalene core

Properties

CAS No.

920287-07-6

Molecular Formula

C27H42O2

Molecular Weight

398.6 g/mol

IUPAC Name

3,6-dioctoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene

InChI

InChI=1S/C27H42O2/c1-3-5-7-9-11-13-19-28-24-17-18-25(29-20-14-12-10-8-6-4-2)27-23-16-15-22(21-23)26(24)27/h15-18,22-23H,3-14,19-21H2,1-2H3

InChI Key

NAFDBYMUQKVXNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C2C3CC(C2=C(C=C1)OCCCCCCCC)C=C3

Origin of Product

United States

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